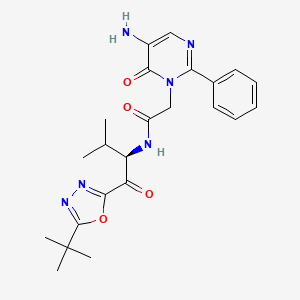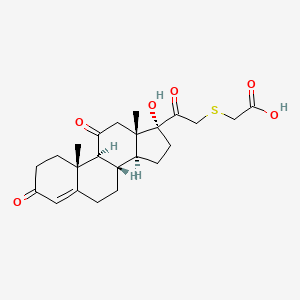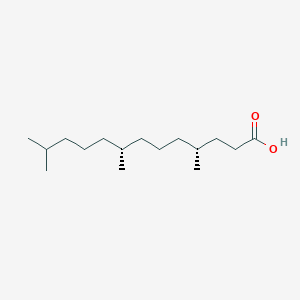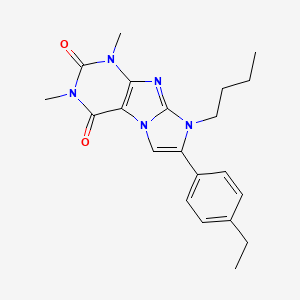
Neocimicigenoside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neocimicigenoside A is a naturally occurring compound found in certain plants, particularly in the genus Cimicifuga. It is a type of triterpene glycoside, which means it consists of a triterpene backbone attached to one or more sugar molecules. This compound has garnered interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Neocimicigenoside A involves several steps, starting from the extraction of the plant material. The plant material is typically subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatographic systems to ensure the efficient isolation of the compound. The purity and yield of this compound are critical factors in industrial production, and optimization of extraction and purification conditions is essential.
化学反应分析
Types of Reactions
Neocimicigenoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized triterpene derivatives, while reduction may yield reduced triterpene derivatives. Substitution reactions can result in various substituted triterpene glycosides.
科学研究应用
Neocimicigenoside A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpene glycosides and their chemical properties.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of natural products and herbal supplements due to its potential health benefits.
作用机制
The mechanism of action of Neocimicigenoside A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to interact with key enzymes and receptors involved in these processes.
相似化合物的比较
Neocimicigenoside A can be compared with other similar triterpene glycosides, such as:
- Cimilactone A
- 23-Epi-26-deoxyactein
- Soulieosides I
- Neocimicigenoside B
- Asiaticoside A
- 25-O-acetylcimigenol-3-O-β-D-xylopyranoside
These compounds share a similar triterpene backbone but differ in the attached sugar moieties and functional groups. This compound is unique due to its specific structure and the presence of certain functional groups that contribute to its distinct biological activities.
属性
| 876726-03-3 | |
分子式 |
C37H58O10 |
分子量 |
662.8 g/mol |
IUPAC 名称 |
[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19,23,23-heptamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-24,25-dioxaheptacyclo[19.3.1.01,18.03,17.04,14.07,12.012,14]pentacosan-22-yl] acetate |
InChI |
InChI=1S/C37H58O10/c1-18-15-21-28(44-19(2)38)32(5,6)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(45-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
InChI 键 |
TWFVBWUFOFPXEY-VYWUFNEXSA-N |
手性 SMILES |
C[C@@H]1C[C@@H]2[C@@H](C(O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)(C)C)OC(=O)C |
规范 SMILES |
CC1CC2C(C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)(C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






